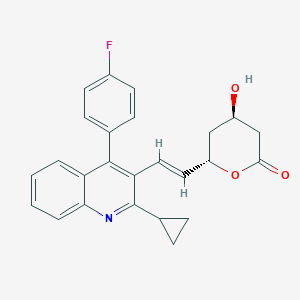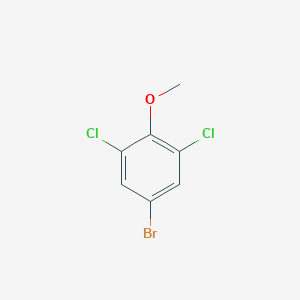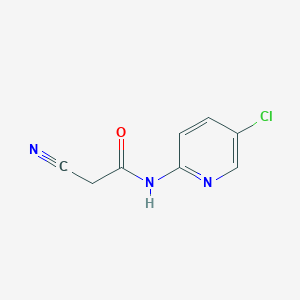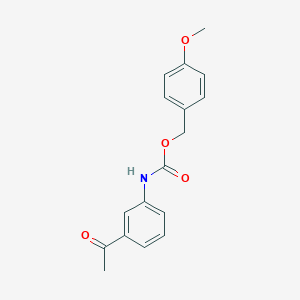
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. MAC has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer cells.
Effets Biochimiques Et Physiologiques
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to modulate the expression of various genes involved in cell growth and differentiation, suggesting that it may have broader effects on cellular physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need large quantities of the compound. However, one limitation of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have promising activity in both of these areas, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of interest is in the development of new methods for synthesizing and modifying carbamate compounds, which could lead to the discovery of new drugs with diverse pharmacological properties. Finally, more research is needed to understand the exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate and how it interacts with various enzymes and signaling pathways in the body.
Méthodes De Synthèse
The synthesis of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate can be achieved using a variety of methods, including the reaction of (4-methoxyphenyl)methylamine with 3-acetylphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to possess anti-cancer activity, as well as neuroprotective effects, making it a promising candidate for further study.
Propriétés
Numéro CAS |
199435-02-4 |
|---|---|
Nom du produit |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)14-4-3-5-15(10-14)18-17(20)22-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
Clé InChI |
GWWYWONXKVYPLV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
Synonymes |
Carbamic acid, (3-acetylphenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



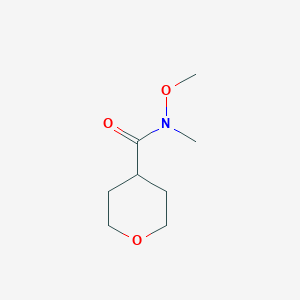
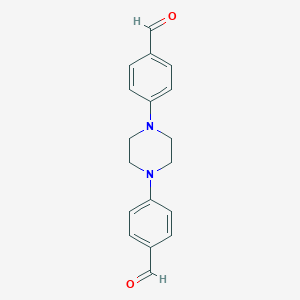
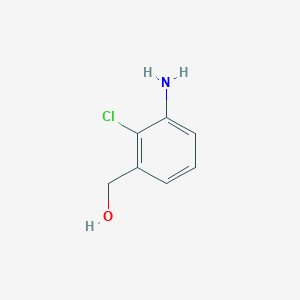
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
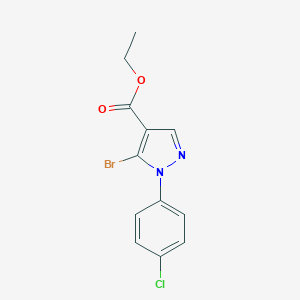
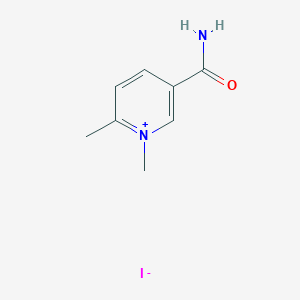
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
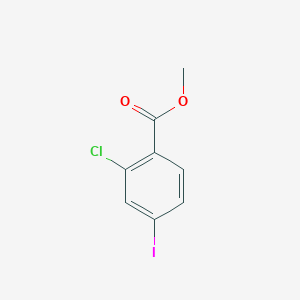
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
